molecular formula C13H19NO3 B3038168 4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde CAS No. 783304-07-4

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde

Cat. No.: B3038168
CAS No.: 783304-07-4
M. Wt: 237.29 g/mol
InChI Key: NEDZYWJEDVJORG-UHFFFAOYSA-N
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Description

“4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde” is a chemical compound that may be used in chemical synthesis . The CAS Number of this compound is 26934-35-0 .


Molecular Structure Analysis

The molecular formula of this compound is (CH3)2N(CH2)3OC6H4CHO . More detailed structural information, including 2D and 3D structures, may be available in specialized chemical databases .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm^3, a boiling point of 325.4±22.0 °C at 760 mmHg, and a flash point of 150.6±22.3 °C . It also has a molar refractivity of 61.9±0.3 cm^3, and a polar surface area of 30 Å^2 .

Scientific Research Applications

Synthesis and Cytotoxicity

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde has been utilized in the synthesis of amorfrutins A and B, starting from 3,5-Dimethoxy-benzaldehyde. These compounds showed promising cytotoxicity against human tumor cell lines, suggesting potential applications in cancer research (Brandes et al., 2020).

Kinetics and Oxidation Mechanism

Research on the oxidation of methoxy benzaldehydes, including variants similar to this compound, has provided insights into their reaction mechanisms and kinetics. This research contributes to understanding the chemical behavior of these compounds in various conditions (Malik, Asghar, & Mansoor, 2016).

Synthesis of Novel Antitumor Agents

This compound has been used in the synthesis of novel antitumor agents like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylamino)propyl)amide. This synthesis highlights its potential in developing new pharmaceuticals (Mondal, Nogami, Asao, & Yamamoto, 2003).

Antioxidant Properties

Studies on 6-substituted-2,4-dimethyl-3-pyridinols, which are closely related to this compound, indicate interesting antioxidant properties. This research expands the potential applications of such compounds in antioxidant therapy (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Photoinduced Charge Transfer Reaction

The photophysical behavior of similar compounds has been studied, showing strong local emission and weak solvent polarity dependent red shifted emission in polar aprotic solvents. This research could be valuable in developing new materials for optoelectronic applications (Samanta, Paul, Mahanta, Singh, Kar, & Guchhait, 2010).

Synthesis of Antifungal Agents

Novel chalcones and pyrazolines derivatives synthesized from this compound have demonstrated potential as antifungal agents. This highlights its role in the development of new antifungal pharmaceuticals (Illicachi, Montalvo-Acosta, Insuasty, Quiroga, Abonía, Sortino, Zacchino, & Insuasty, 2017).

Meerwein Alkylation

Research on Meerwein alkylation of Ehrlich's Aldehyde, including 4-(Dimethylamino)benzaldehyde, provides important insights into the chemical properties and reactivity of these compounds (Froschauer, Weber, Kahlenberg, Laus, & Schottenberger, 2013).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . In case of exposure, immediate medical attention is required .

Future Directions

The future directions of this compound are not specified in the search results. Its use in research and development is mentioned , suggesting it may have potential applications in various fields of study.

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-14(2)7-4-8-17-12-6-5-11(10-15)9-13(12)16-3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDZYWJEDVJORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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